Cas no 1823902-44-8 (methyl 3-bromo-5-ethynylbenzoate)
methyl 3-bromo-5-ethynylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 1823902-44-8
- SCHEMBL21248382
- A1-31640
- EN300-8319478
- DB-172080
- Methyl 3-bromo-5-ethynylbenzoate
- methyl 3-bromo-5-ethynylbenzoate
-
- Inchi: 1S/C10H7BrO2/c1-3-7-4-8(10(12)13-2)6-9(11)5-7/h1,4-6H,2H3
- InChI Key: PLEFRXUXCLZJGC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#C)C=C(C(=O)OC)C=1
Computed Properties
- Exact Mass: 237.96294Da
- Monoisotopic Mass: 237.96294Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
methyl 3-bromo-5-ethynylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR027Y2S-50mg |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 50mg |
$303.00 | 2023-12-15 | |
| Aaron | AR027Y2S-100mg |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 100mg |
$439.00 | 2023-12-15 | |
| Aaron | AR027Y2S-250mg |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 250mg |
$618.00 | 2023-12-15 | |
| Aaron | AR027Y2S-500mg |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 500mg |
$959.00 | 2023-12-15 | |
| Aaron | AR027Y2S-1g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 1g |
$1223.00 | 2023-12-15 | |
| Aaron | AR027Y2S-2.5g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 2.5g |
$2373.00 | 2023-12-15 | |
| Aaron | AR027Y2S-5g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 5g |
$3497.00 | 2023-12-15 | |
| Aaron | AR027Y2S-10g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 10g |
$5176.00 | 2023-12-15 | |
| Enamine | EN300-8319478-0.05g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 0.05g |
$202.0 | 2024-05-21 | |
| Enamine | EN300-8319478-0.1g |
methyl 3-bromo-5-ethynylbenzoate |
1823902-44-8 | 95% | 0.1g |
$301.0 | 2024-05-21 |
methyl 3-bromo-5-ethynylbenzoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on methyl 3-bromo-5-ethynylbenzoate
Methyl 3-bromo-5-ethynylbenzoate (CAS No. 1823902-44-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-5-ethynylbenzoate (CAS No. 1823902-44-8) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical industry. This compound, characterized by its unique structural features, has garnered considerable attention due to its versatile applications in the development of novel therapeutic agents. The presence of both bromo and ethynyl functional groups makes it a valuable intermediate for constructing complex molecular architectures, facilitating the synthesis of various bioactive molecules.
The< strong>3-bromo substituent on the benzene ring introduces a site for further functionalization, enabling the introduction of additional pharmacophores or modifications that can enhance the biological activity of the resulting compounds. Similarly, the< strong>5-ethynyl moiety provides a handle for palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry for the construction of carbon-carbon bonds. These reactions are particularly useful in generating biaryl structures, which are prevalent in many pharmacologically active agents.
In recent years, there has been a growing interest in leveraging such intermediates for the development of drugs targeting various diseases. For instance, studies have demonstrated the utility of methyl 3-bromo-5-ethynylbenzoate in the synthesis of inhibitors for enzymes involved in cancer metabolism. The bromo group allows for easy modification through Suzuki-Miyaura or Heck coupling reactions, enabling the attachment of diverse aromatic or heteroaromatic units. This flexibility is crucial for fine-tuning the binding affinity and selectivity of these inhibitors towards their intended targets.
Moreover, the< strong>ethynyl functionality has been exploited in the development of photopharmacological agents. These compounds combine photoregulation with traditional pharmacological activity, offering a novel approach to modulate drug efficacy and reduce side effects. Methyl 3-bromo-5-ethynylbenzoate serves as a precursor for synthesizing such agents, where the ethynyl group can be converted into arynes or used in other photochemical transformations to introduce light-responsive moieties.
The compound's relevance extends beyond oncology; it has also been explored in neurodegenerative disease research. Researchers have utilized derivatives of methyl 3-bromo-5-ethynylbenzoate to develop small molecules that interact with specific neurotransmitter receptors or ion channels. The ability to precisely modify the structure through cross-coupling reactions allows for the creation of highly specific ligands with potential therapeutic benefits.
In addition to its role in drug discovery, methyl 3-bromo-5-ethynylbenzoate finds applications in materials science. Its unique reactivity makes it suitable for synthesizing functional materials such as organic semiconductors and luminescent dyes. These materials are integral to advancements in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to undergo selective functionalization enables researchers to tailor its properties for specific applications, enhancing performance and efficiency.
The synthesis of methyl 3-bromo-5-ethynylbenzoate typically involves multi-step organic transformations starting from commercially available precursors. The bromination step is critical and often performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Subsequent ethynylation is typically achieved using copper(I) cyanide or palladium-based catalysts, which facilitate the coupling between bromobenzene derivatives and terminal alkynes.
The purity and yield of methyl 3-bromo-5-ethynylbenzoate are crucial factors that influence its downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are employed to confirm its structure and assess its quality. Advances in synthetic methodologies have also led to greener approaches, reducing solvent usage and minimizing waste generation without compromising yield or purity.
The future prospects of methyl 3-bromo-5-ethynylbenzoate are promising, with ongoing research exploring new synthetic routes and expanding its applications. Innovations in catalysis and flow chemistry are expected to further streamline its production, making it more accessible for industrial-scale applications. Additionally, collaborations between academia and industry are likely to drive novel discoveries, leveraging this versatile intermediate for next-generation therapeutics and advanced materials.
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